2-(2,4,5-Trifluorophenyl)acetamide
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Overview
Description
2-(2,4,5-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and an acetamide group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzene.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Electrochemical Synthesis: Using inert metal electrodes as the cathode and active metal as the anode, the 2,4,5-trifluorobenzyl chloride is dissolved in an electrolyte solution and reacted with carbon dioxide under electrified conditions.
Purification: The product is then acidified and purified to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas with a catalyst can be used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoic Acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
2,4,5-Trifluorobenzyl Bromide: Similar in structure but with a bromomethyl group instead of an acetamide group.
2,4,5-Trifluorophenylacetic Acid: Similar in structure but with a phenylacetic acid group instead of an acetamide group.
Uniqueness
2-(2,4,5-Trifluorophenyl)acetamide is unique due to its specific substitution pattern on the benzene ring and the presence of an acetamide group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGCUCSSBZWAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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